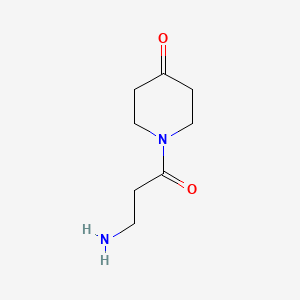
1-(3-Aminopropanoyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopropanoyl)piperidin-4-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopropanoyl)piperidin-4-one typically involves the reaction of piperidin-4-one with 3-aminopropanoic acid or its derivatives. One common method includes the use of protecting groups to selectively protect the primary amine, followed by proton abstraction and subsequent reaction with 3-aminopropanoic acid . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like Rh(COD)(DPPB)BF4 .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve multistep synthesis processes that include the use of protecting groups, selective proton abstraction, and catalytic reactions. The use of recyclable protecting groups and efficient catalysts is crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopropanoyl)piperidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted piperidine derivatives .
Scientific Research Applications
1-(3-Aminopropanoyl)piperidin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Aminopropanoyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-Aminopropanoyl)piperidin-4-one include:
1-(3-Aminopropyl)piperidin-4-ol: This compound has a similar structure but contains a hydroxyl group instead of a carbonyl group.
Piperidine derivatives: Various piperidine derivatives with different substituents on the piperidine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
87976-85-0 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(3-aminopropanoyl)piperidin-4-one |
InChI |
InChI=1S/C8H14N2O2/c9-4-1-8(12)10-5-2-7(11)3-6-10/h1-6,9H2 |
InChI Key |
LBISDWUFPMCWOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


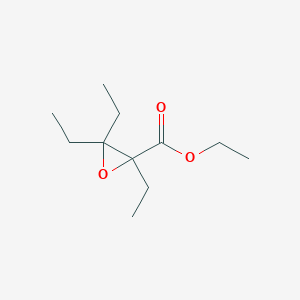
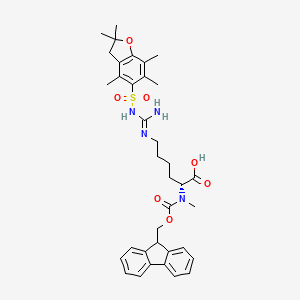
![[3-(Aminomethyl)phenoxy]acetic acid](/img/structure/B13650013.png)
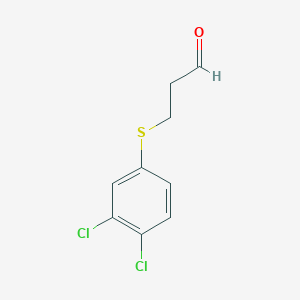

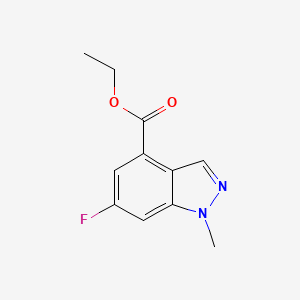

![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)
![(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13650068.png)
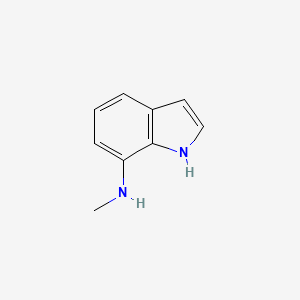
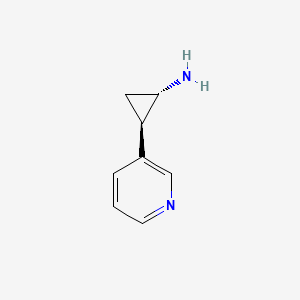
![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid](/img/structure/B13650079.png)

